N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a fluorobenzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact the effectiveness of a drug . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a fluorobenzenesulfonamide precursor. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated fluorobenzenesulfonamide in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a halogenated fluorobenzenesulfonamide.
Negishi Coupling: This method involves the reaction of a zinc derivative of bipyridine with a halogenated fluorobenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in some cases .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced to form dihydrobipyridine derivatives.
Substitution: The fluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted fluorobenzenesulfonamide derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Phenanthroline: A related compound with a similar structure and applications.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is unique due to the presence of both the bipyridine and fluorobenzenesulfonamide moieties, which confer distinct electronic and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBXFHRNQDBCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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